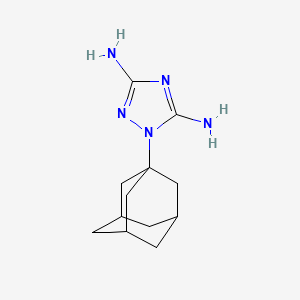
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine, also known as ADT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADT is a triazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications.
科学研究应用
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research for 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is in the development of new drugs. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent antiviral, anticancer, and antimicrobial activity, making it a potential candidate for the treatment of a wide range of diseases.
作用机制
The exact mechanism of action of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to inhibit the activity of several key enzymes involved in viral replication, such as the HIV-1 protease and the HCV NS3/4A protease.
Biochemical and Physiological Effects
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antiviral and anticancer activity, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has also been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective activity. These properties make 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine an attractive target for the development of new drugs for the treatment of a wide range of diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potent activity against a wide range of targets. This makes it a useful tool for studying various cellular processes and for the development of new drugs. However, one limitation of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.
未来方向
There are several potential future directions for research on 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine. One area of interest is in the development of new drugs for the treatment of viral infections, such as HIV and HCV. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent activity against these viruses, and further research could lead to the development of new and more effective treatments.
Another potential area of research is in the development of new drugs for the treatment of cancer. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent anticancer activity, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments.
Finally, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has also been found to exhibit potent neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research in this area could lead to the development of new and more effective treatments for these devastating diseases.
Conclusion
In conclusion, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications. Further research in this area could lead to the development of new and more effective treatments for a wide range of diseases.
合成方法
The synthesis of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that typically starts with the reaction of adamantane with hydrazine hydrate to produce 1-aminoadamantane. The 1-aminoadamantane is then reacted with triethyl orthoformate and triethyl orthoacetate to produce the corresponding imines, which are then reacted with sodium azide to produce the final product, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine.
属性
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYJIDUNLVCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)
